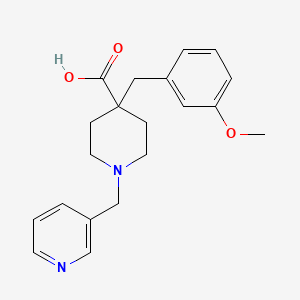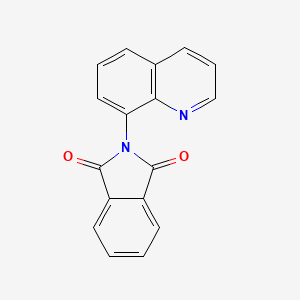
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid, also known as MPPCA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MPPCA is a piperidine derivative that possesses a unique chemical structure, making it an attractive candidate for drug development and other research purposes.
作用机制
The mechanism of action of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with the NMDA receptor, which is a ligand-gated ion channel that mediates the excitatory neurotransmission in the brain. This compound acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and blocking the influx of calcium ions into the cell. This results in the inhibition of the NMDA receptor-mediated signaling, leading to the suppression of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its antagonistic activity against the NMDA receptor. The inhibition of the NMDA receptor-mediated signaling by this compound has been shown to result in the suppression of long-term potentiation (LTP), a process that is critical for the formation of new memories. Additionally, this compound has been found to exhibit neuroprotective effects against excitotoxicity, a process that is associated with the damage and death of neurons in various neurological disorders.
实验室实验的优点和局限性
One of the major advantages of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid in lab experiments is its potent and selective antagonistic activity against the NMDA receptor. This makes it an ideal tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in some experimental settings.
未来方向
There are several potential future directions for the research on 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid. One area of interest is the development of novel drugs based on the chemical structure of this compound, which could be used for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in other fields, such as cancer research and immunology. Finally, the development of new synthesis methods for this compound could help overcome some of the limitations associated with its current synthesis method.
合成方法
The synthesis of 4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves several steps, including the reaction of 3-methoxybenzaldehyde with pyridine-3-carboxaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the reaction of the reduced product with piperidine-4-carboxylic acid, resulting in the formation of this compound.
科学研究应用
4-(3-methoxybenzyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. The compound has been found to exhibit potent antagonistic activity against the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in the regulation of synaptic plasticity and memory formation.
属性
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-18-6-2-4-16(12-18)13-20(19(23)24)7-10-22(11-8-20)15-17-5-3-9-21-14-17/h2-6,9,12,14H,7-8,10-11,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVDVIMZNOGOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)CC3=CN=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2-propanol](/img/structure/B5435868.png)
![(4aS*,8aR*)-6-[(4-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5435876.png)
![3-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B5435877.png)

![3-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}phenol](/img/structure/B5435897.png)

![6-{3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5435922.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5435931.png)
![6-[2-(3-methyl-2-thienyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5435932.png)
![6-{[(1S*,2S*)-2-hydroxycyclohexyl]amino}-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5435937.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5435940.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-3-piperidinol](/img/structure/B5435950.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435957.png)